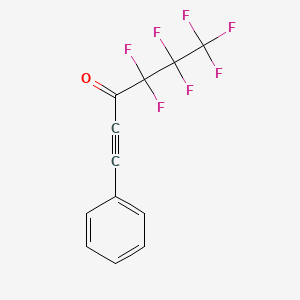
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one typically involves the reaction of fluorinated precursors with phenylacetylene under controlled conditions. One common method includes the use of a fluorinating agent such as sulfur tetrafluoride (SF4) in the presence of a catalyst to introduce the fluorine atoms into the hexynone structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted phenylhexynones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- 4,4,5,5,6,6,6-Heptafluoro-1-(thiophen-2-yl)hexane-1,3-dione
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one stands out due to its unique combination of fluorine atoms and phenylacetylene structure, which imparts distinct chemical properties. Its high stability, reactivity, and ability to undergo various chemical transformations make it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
67036-08-2 |
|---|---|
Molekularformel |
C12H5F7O |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
4,4,5,5,6,6,6-heptafluoro-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C12H5F7O/c13-10(14,11(15,16)12(17,18)19)9(20)7-6-8-4-2-1-3-5-8/h1-5H |
InChI-Schlüssel |
JLQHDTDAQBOUBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















